molecular formula C24H27BrN6O5 B451577 3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE

3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE

Cat. No.: B451577
M. Wt: 559.4g/mol
InChI Key: YCROODFUEYSMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE is a complex organic compound featuring a triazole ring, a morpholinocarbonyl group, and an adamantane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.

    Reduction: Reduction of the nitro group to an amine is also possible.

    Substitution: The bromine atom on the triazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The major product would be the corresponding amine.

    Substitution: Substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Biology and Medicine

    Drug Development:

Industry

Mechanism of Action

The mechanism of action of 3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring and morpholinocarbonyl group are likely involved in the binding interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE is unique due to its combination of a triazole ring, a morpholinocarbonyl group, and an adamantane backbone. This combination imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.

Properties

Molecular Formula

C24H27BrN6O5

Molecular Weight

559.4g/mol

IUPAC Name

3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-[4-(morpholine-4-carbonyl)phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C24H27BrN6O5/c25-21-27-22(31(34)35)28-30(21)24-12-15-9-16(13-24)11-23(10-15,14-24)20(33)26-18-3-1-17(2-4-18)19(32)29-5-7-36-8-6-29/h1-4,15-16H,5-14H2,(H,26,33)

InChI Key

YCROODFUEYSMAS-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C(=NC(=N6)[N+](=O)[O-])Br

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C(=NC(=N6)[N+](=O)[O-])Br

Origin of Product

United States

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